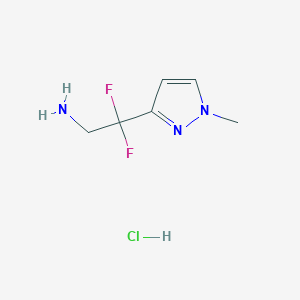![molecular formula C14H21ClN2O4 B15307505 (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its complex structure, which includes an amino group, a hydroxyphenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of Amide Bond: The amino group of one reactant is coupled with the carboxyl group of another reactant to form an amide bond.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through a substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-aminopentanamido-3-phenylpropanoic acid hydrochloride
- (2R)-2-aminopentanamido-3-(3-hydroxyphenyl)propanoic acid hydrochloride
- (2R)-2-aminopentanamido-3-(4-methoxyphenyl)propanoic acid hydrochloride
Uniqueness
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential for specific interactions with biological targets, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C14H21ClN2O4 |
|---|---|
Peso molecular |
316.78 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12-;/m1./s1 |
Clave InChI |
OUKDHKYDOYBVJH-MNMPKAIFSA-N |
SMILES isomérico |
CCC[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
SMILES canónico |
CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


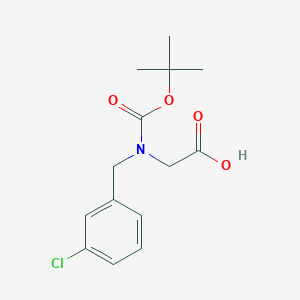

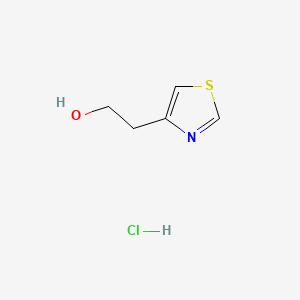
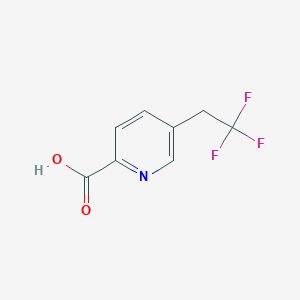

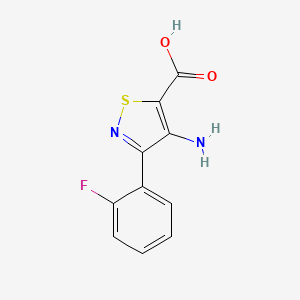
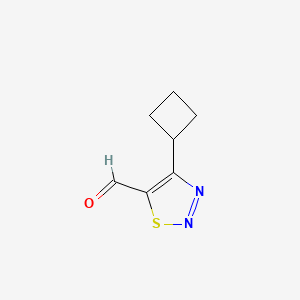
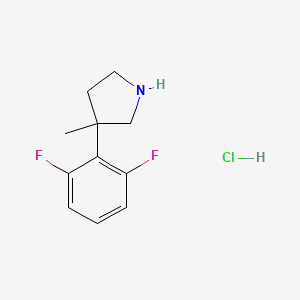



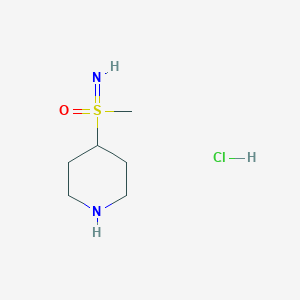
![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
